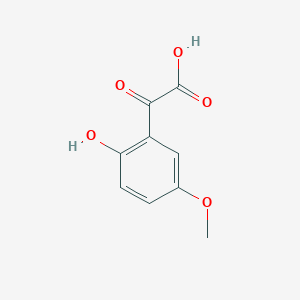
N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(1-Methylpiperidin-4-yl)methyl]piperazine" and "4-methyl-N1- (1-methylpiperidin-4-yl)benzene-1,3-diamine" are structurally similar to the requested compound. They are typically stored at ambient temperature .
Molecular Structure Analysis
The molecular structure of “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” has a molecular weight of 197.32 . The InChI code is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .
Physical And Chemical Properties Analysis
The compound “1-[(1-Methylpiperidin-4-yl)methyl]piperazine” is a liquid at room temperature . It has a flash point of 77-78/0.38mm .
Applications De Recherche Scientifique
Pharmacological Profile and Potential Therapeutic Applications
Antipsychotic Potential and Receptor Activity : A study on ACP-103, a compound with a similar structure, shows its potent inverse agonist activity at 5-HT2A receptors, suggesting utility as an antipsychotic agent. This is based on its ability to attenuate behavior indicative of psychosis in preclinical models, demonstrating potential for therapeutic applications in treating psychiatric disorders (Vanover et al., 2006).
Antitumor and Antiproliferative Activities : Research on derivatives of methylpiperidines indicates that certain modifications can enhance binding and activity at the sigma(1) receptor, showing significant antiproliferative effects on glioma cells. This highlights a possible role in tumor research and therapy, suggesting these compounds could contribute to the development of new cancer treatments (Berardi et al., 2005).
Synthetic Methodology and Chemical Structure Analysis : Advances in synthetic methods for di- and mono-oxalamides, through rearrangement of certain piperidine derivatives, provide a framework for the development of novel compounds with potential pharmacological applications. These methodologies offer routes to synthesize complex molecules with precision, expanding the toolbox for drug discovery (Mamedov et al., 2016).
Neuropharmacological Effects and Eating Disorders : Compounds targeting orexin receptors, similar in action to the one , have been shown to influence compulsive food consumption and binge eating in animal models. This suggests potential applications in the treatment of eating disorders by modulating orexin receptor mechanisms (Piccoli et al., 2012).
Neurodegenerative Disease Therapy : Research on ASS234, a propargylamine bearing structural similarities, indicates its ability to inhibit acetylcholinesterase and monoamine oxidase, showing promise for Alzheimer's disease therapy. It highlights the multifaceted approach to treating neurodegenerative diseases by simultaneously targeting several pathological mechanisms (Ramos et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-[(1-methylpiperidin-4-yl)methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-3-6-13-11(16)12(17)14-9-10-4-7-15(2)8-5-10/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKFIMKDTSRKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2630212.png)
![N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2630213.png)
![2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630216.png)

![N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B2630218.png)
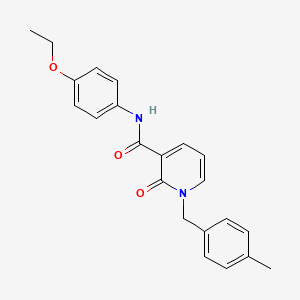
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2630221.png)
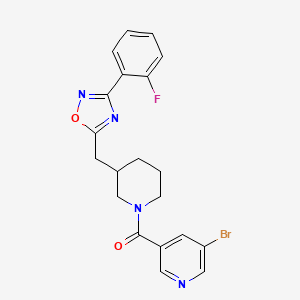
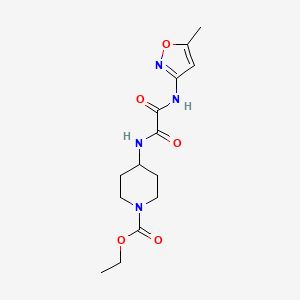
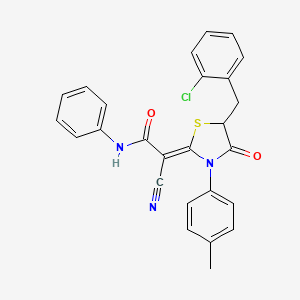
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630230.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2630231.png)

